molecular formula C20H18N4O B11303546 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol

Cat. No.: B11303546
M. Wt: 330.4 g/mol
InChI Key: SISBOHQMVYQORD-UHFFFAOYSA-N
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Description

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol typically involves the condensation of appropriate aminopyrazoles with phenolic compounds under controlled conditions. One common method involves the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of deep eutectic solvents (DES) has been reported to provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedures .

Chemical Reactions Analysis

Types of Reactions

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, quinones, and amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further drug development .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenol

InChI

InChI=1S/C20H18N4O/c1-13-12-18(22-16-8-10-17(25)11-9-16)24-20(21-13)14(2)19(23-24)15-6-4-3-5-7-15/h3-12,22,25H,1-2H3

InChI Key

SISBOHQMVYQORD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)O)C4=CC=CC=C4)C

Origin of Product

United States

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